![molecular formula C21H21N3O3S B2859800 Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate CAS No. 1457983-64-0](/img/structure/B2859800.png)
Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate
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Overview
Description
This compound is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine ring is part of several important biomolecules, including DNA and RNA. The compound also contains an ester functional group, a sulfanyl group, and an amino group, which could potentially participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the various functional groups. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the pyrimidine ring, with the various functional groups attached at different positions on the ring. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The amino group could participate in reactions with acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific functional groups present and their arrangement on the pyrimidine ring .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of novel 5-methyl-4-thiopyrimidine derivatives starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate has been explored, highlighting the structural diversity achievable through modifications at the pyrimidine ring. The synthesized compounds demonstrated varying cytotoxic activities against different cancer cell lines, suggesting potential for further exploration in anticancer research (Stolarczyk et al., 2018).
- Another study focused on the microwave-mediated synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, indicating the efficiency of microwave irradiation in facilitating chemical reactions and potentially yielding novel compounds with unique structures (Eynde et al., 2001).
Biological Activities and Applications
- Research into pyrido(2,3-d)pyrimidine-carboxylate derivatives synthesized through nucleophilic substitution reactions revealed antibacterial, antifungal, and antitumor activities, underscoring the potential of ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate derivatives in developing new therapeutic agents (Shanmugasundaram et al., 2011).
- A phosphine-catalyzed annulation process involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines highlighted the synthesis of highly functionalized tetrahydropyridines, showcasing the chemical versatility and potential for creating compounds with significant biological activities (Zhu et al., 2003).
Mechanism of Action
Target of Action
It’s derivative, 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (ampce), is widely used in the preparation of pyrimidopyrimidines as a protein kinase inhibitor .
Mode of Action
The compound interacts with its targets through a process known as excited state intramolecular proton transfer (ESIPT). This process is facilitated by increasing acidic and basic character at the proton donor and proton acceptor sites by adding functional groups .
Result of Action
The compound’s action results in a large Stokes shifted ESIPT emission . This suggests that the compound may have significant effects at the molecular and cellular levels, potentially inhibiting the activity of protein kinases and thereby affecting cellular signaling pathways.
Action Environment
The environment can influence the action, efficacy, and stability of the compound. Factors such as polarity and hydrogen bonding ability of solvents can affect the photophysics of the compound . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-methyl-2-methylsulfanyl-6-(4-phenoxyanilino)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-26-20(25)18-14(2)22-21(28-3)24-19(18)23-15-10-12-17(13-11-15)27-16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEMGAVNZQDVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1NC2=CC=C(C=C2)OC3=CC=CC=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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